![molecular formula C12H14ClNS B2858937 Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride CAS No. 2219407-54-0](/img/structure/B2858937.png)
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C12H13NS·HCl It is a hydrochloride salt of a substituted amine, featuring a thiophene ring attached to a phenyl group, which is further connected to a methylamine moiety
作用机制
Target of Action
Compounds with a thiophene ring, such as this one, have been found to exhibit a variety of pharmacological properties . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be speculated that this compound may interact with its targets, possibly voltage-gated sodium channels, leading to changes in the electrical activity of cells .
Biochemical Pathways
It is known that voltage-gated sodium channels play a crucial role in the generation and propagation of action potentials in neurons . Therefore, blocking these channels can affect neuronal signaling.
Result of Action
If it acts as a voltage-gated sodium channel blocker like some other thiophene derivatives, it could potentially inhibit the propagation of action potentials in neurons, affecting neuronal signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of the intermediate compound, {[4-(thiophen-3-yl)phenyl]methyl}amine.
Methylation: The intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the desired amine.
Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amine or thiophene functionalities.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Brominated or nitrated phenyl derivatives
科学研究应用
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
相似化合物的比较
Thiophene-based Amines: Compounds like 2-thiophenemethylamine and 3-thiophenemethylamine share structural similarities with Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride.
Phenyl-based Amines: Compounds such as benzylamine and phenethylamine also have structural similarities due to the presence of the phenyl group.
Uniqueness: this compound is unique due to the combination of the thiophene and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12;/h2-7,9,13H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXJGRZQKEYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
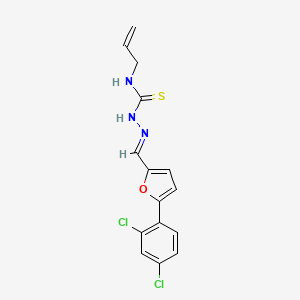
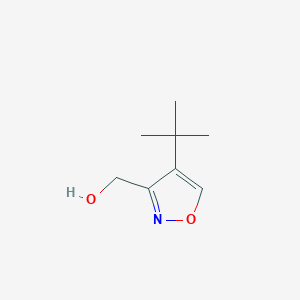
![ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858859.png)
![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)
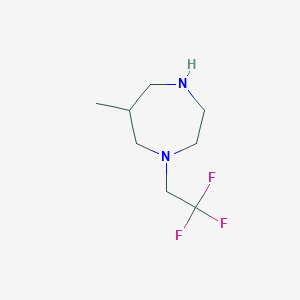
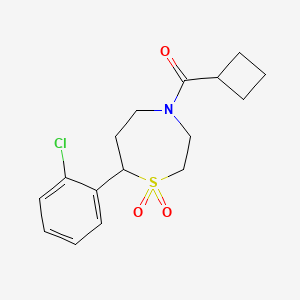
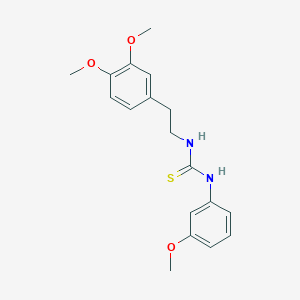
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)
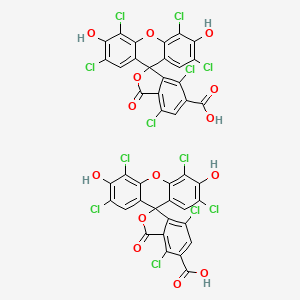
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B2858871.png)
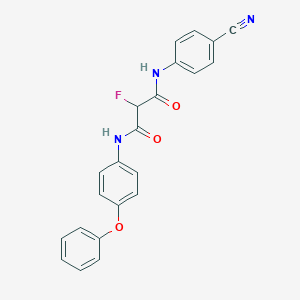
![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)
